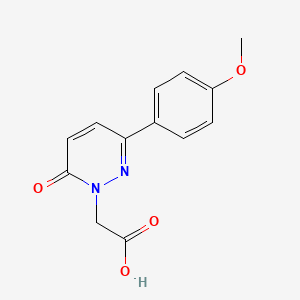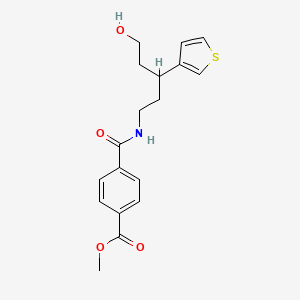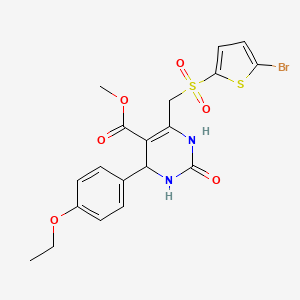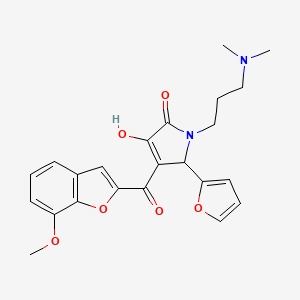![molecular formula C21H14N2O5S B2694111 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477551-25-0](/img/structure/B2694111.png)
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of thiazole and coumarin . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Coumarins (2H-1-benzopyran-2-ones, 2H-chromen-2-ones) are very attractive targets for combinatorial library synthesis due to their wide range of valuable biological activities .
Synthesis Analysis
The compound can be synthesized through a procedure involving the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves refluxing various N-(benzothiazol-2-yl)-2-chloroacetamides substituted derivatives with 7-hydroxy-4-methyl-2H-chromen-2-one in acetonitrile and anhydrous K2CO3 .Molecular Structure Analysis
The molecular structure of the compound can be elucidated by FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data . The coumarin moiety is essentially planar and the cyclohexane ring adopts the usual chair conformation .Chemical Reactions Analysis
The compound can undergo various chemical reactions to form novel derivatives with various substituted indole derivatives . The key features of these reactions are the incorporation of four heterocyclic rings in the structure of target products, using commonly available and inexpensive catalysts, high yields, and simple reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The NMR spectra can provide information about the number and type of hydrogen and carbon atoms in the compound .Scientific Research Applications
Antioxidant Activity
Coumarins, including our compound of interest, have been studied for their antioxidant properties. In a study by Kadhum et al., two synthesized coumarins—namely, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (Compound 5) and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (Compound 6)—were evaluated . These compounds demonstrated antioxidant activity using the DPPH, hydrogen peroxide, and nitric oxide radical methods. Comparisons were made with the well-known antioxidant ascorbic acid. The synthesis of these coumarins involved the addition reaction of maleic anhydride or mercaptoacetic acid to N’-benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide (Compound 4), which was obtained by condensing 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide (Compound 3) with benzaldehyde. Compound 3, in turn, was synthesized from the addition of hydrazine to ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate, derived from the reaction of ethyl bromoacetate with 4-hydroxycoumarin 1.
Antibacterial Activity
Coumarin derivatives have been investigated for their antibacterial properties. For instance, a series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones were synthesized and assayed against gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and gram-negative bacteria (Escherichia coli and Salmonella typhimurium) .
Optical Applications
Coumarins, including our compound, have been used in optical applications such as laser dyes, fluorescent whiteners, and solar energy collectors. Their superior photo stability and extended spectral response make them attractive for various optical technologies .
properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c24-19(13-5-6-17-18(10-13)27-8-7-26-17)23-21-22-15(11-29-21)14-9-12-3-1-2-4-16(12)28-20(14)25/h1-6,9-11H,7-8H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVXGNCYKNNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B2694030.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2694032.png)


![(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2694036.png)
![4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2694037.png)
![N-[(Z)-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]-2,3-dimethylquinoxaline-6-carboxamide](/img/structure/B2694039.png)
![4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2694041.png)





![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2694050.png)